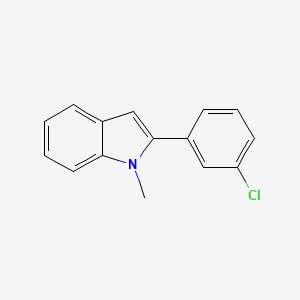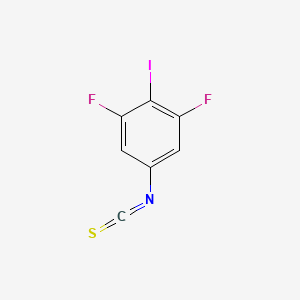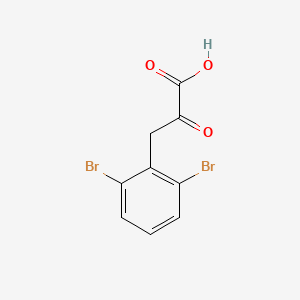
5-(1-Methoxy-2-naphthyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methoxy-2-naphthyl)pentanoic Acid: is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a methoxy group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methoxy-2-naphthyl)pentanoic Acid typically involves the reaction of 1-methoxynaphthalene with a pentanoic acid derivative. One common method includes the use of potassium tert-butoxide in refluxing toluene, which facilitates the formation of the desired product through a series of cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methoxy-2-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-(1-Methoxy-2-naphthyl)pentanol.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry: 5-(1-Methoxy-2-naphthyl)pentanoic Acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological macromolecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The methoxy and carboxylic acid groups provide sites for further functionalization, which can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(1-Methoxy-2-naphthyl)pentanoic Acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Methoxy-2-naphthoic Acid: Similar structure but lacks the pentanoic acid chain.
2-Methoxy-1-naphthaleneboronic Acid: Contains a boronic acid group instead of a carboxylic acid.
Pentanoic Acid Derivatives: Various derivatives with different substituents on the pentanoic acid chain.
Uniqueness: 5-(1-Methoxy-2-naphthyl)pentanoic Acid is unique due to the combination of the naphthalene ring with a methoxy group and a pentanoic acid chain. This specific arrangement of functional groups provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
5-(1-methoxynaphthalen-2-yl)pentanoic acid |
InChI |
InChI=1S/C16H18O3/c1-19-16-13(7-3-5-9-15(17)18)11-10-12-6-2-4-8-14(12)16/h2,4,6,8,10-11H,3,5,7,9H2,1H3,(H,17,18) |
InChI Key |
BKMXQXHGVRNLGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
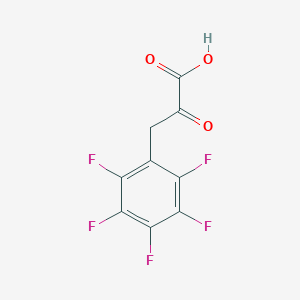
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
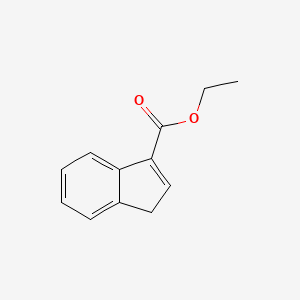

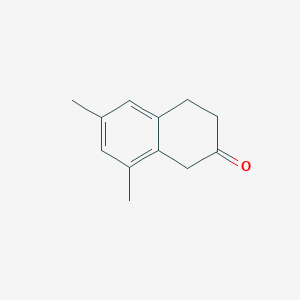
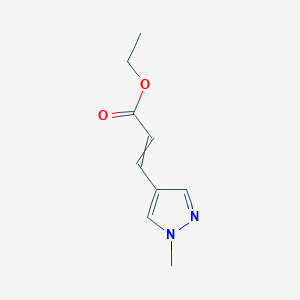
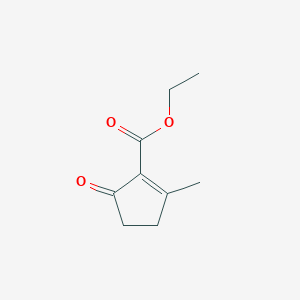
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
